molecular formula C17H18BrNO2 B4890866 2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide

2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide

Cat. No.: B4890866
M. Wt: 348.2 g/mol
InChI Key: LUIZIFLCPBYQFB-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C17H18BrNO2 It is a derivative of benzamide, featuring a bromine atom and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzoyl chloride and 1-(4-ethoxyphenyl)ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 2-bromobenzoyl chloride is added dropwise to a solution of 1-(4-ethoxyphenyl)ethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: Researchers can use it to study the interactions of brominated benzamides with biological targets, potentially leading to the discovery of new drugs or biochemical tools.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ethoxyphenyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-[1-(4-ethoxyphenyl)ethyl]benzamide: Lacks the bromine atom, making it less reactive in certain chemical reactions.

Uniqueness

2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide is unique due to the presence of both the bromine atom and the ethoxyphenyl group. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. The bromine atom, in particular, makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-3-21-14-10-8-13(9-11-14)12(2)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIZIFLCPBYQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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